Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride
Description
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride is a bicyclic organic compound featuring a dispiro architecture, where two spiro junctions connect three distinct ring systems. The methanamine group (-CH2NH2) is attached to the decan backbone, and the hydrochloride salt enhances its solubility and stability.
Properties
IUPAC Name |
dispiro[3.1.36.14]decan-8-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10;/h9H,1-8,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUXLMLYYJVVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[313(6)1(4)]decan-2-ylmethanamine hydrochloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions and using continuous flow reactors to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dispiro[3.1.3(6).1(4)]decan-2-one, while reduction could produce dispiro[3.1.3(6).1(4)]decan-2-ylmethanol .
Scientific Research Applications
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Compounds with spiro or dispiro architectures often exhibit unique steric and electronic properties due to their constrained geometries. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Ring Size and Complexity: The dioxadispiro derivative (C₁₄H₂₄ClNO₄) has a larger dodecan backbone, increasing steric hindrance compared to the heptan-based analog (C₈H₁₄ClN) .
- Heteroatom Influence : Oxygen (oxa/dioxa) or nitrogen (aza) substitutions alter polarity and reactivity. For example, the aza derivative (C₉H₁₅ClN) may exhibit higher basicity due to the amine group embedded in the spiro system .
- Molecular Weight : Smaller systems (e.g., heptan, MW 159.66) are likely more soluble, whereas larger systems (e.g., dodecan, MW 233.7) may favor solid-phase synthesis .
Biological Activity
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride is a unique organic compound characterized by its intricate dispiro structure, which consists of two spirocyclic systems connected by a central carbon atom. Its chemical formula is C₁₀H₁₈ClN, with a molecular weight of 191.71 g/mol. This compound has garnered interest in various scientific fields, particularly in drug development and biological research, due to its potential pharmacological properties.
Chemical Structure and Properties
The structural complexity of this compound influences its chemical reactivity and biological activity. The presence of the methanamine group is particularly noteworthy, as it may confer unique interactions with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₈ClN |
| Molecular Weight | 191.71 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2097956-60-8 |
| Physical Form | Powder |
| Purity | ≥95% |
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but preliminary findings suggest several potential pharmacological effects:
- Antimicrobial Activity : Compounds with similar spiro structures have been noted for their antimicrobial properties, suggesting that this compound may also exhibit such effects.
- Neuroactive Properties : Due to its structural similarities with known neuroactive compounds, there is potential for this compound to influence neurological pathways.
- Anticancer Potential : The compound's unique structure may allow it to interact with cancer cell pathways, although specific studies are required to confirm this activity.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems, potentially modulating their activity and leading to various physiological effects.
Case Study: Antimicrobial Activity
A study investigating compounds with similar spirocyclic structures found that they exhibited significant antimicrobial properties against various bacterial strains. While specific data on this compound is lacking, the structural parallels suggest a similar potential.
Case Study: Neuroactivity
Research on related compounds has indicated that spirocyclic amines can interact with neurotransmitter systems, potentially affecting mood and cognitive functions. Further studies are needed to explore whether this compound has comparable neuroactive effects.
Comparative Analysis with Similar Compounds
To better understand the potential biological activities of this compound, it can be compared to other structurally similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Tricyclo[3.3.1.1(3,7)]decan-2-amine | Tricyclic amine | Known for neuroactive properties |
| 2-Aminomethylpyrimidine hydrochloride | Pyrimidine derivative | Exhibits antimicrobial activity |
| 2,8-Dioxaspiro[4.5]decan-3-ylmethanamine | Dioxaspiro compound | Potential neuroprotective effects |
Future Directions for Research
Further investigation is essential to fully characterize the biological activities of this compound:
- In Vitro Studies : Conducting laboratory experiments to assess antimicrobial and anticancer activities.
- Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound.
- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials could determine therapeutic efficacy and safety.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the construction of the dispiro core. A common approach includes cyclopropanation via [2+1] cycloaddition or ring-closing metathesis to form the spirocyclic framework. For the methanamine group, reductive amination or nucleophilic substitution is employed. Optimization requires control of temperature (e.g., −78°C for sensitive intermediates), solvent selection (e.g., THF or dichloromethane for stability), and catalysts (e.g., Mo(acac)₂ for perhydrolysis steps). Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- X-ray crystallography for absolute configuration determination.
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm spiro connectivity and amine proton environments (e.g., δ ~2.5–3.5 ppm for CH₂NH₂).
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₀H₁₆ClN).
- FT-IR for functional group analysis (N-H stretch ~3300 cm⁻¹, C-Cl ~700 cm⁻¹) .
Q. What solvents and storage conditions are optimal for maintaining compound stability?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility. Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent degradation. Use anhydrous DMSO or ethanol for dissolution in biological assays. Avoid prolonged exposure to light or humidity, which may hydrolyze the cyclopropane rings .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of dispiro compounds?
- Methodological Answer :
- Dose-response studies : Test across a wide concentration range (nM–mM) to identify therapeutic vs. toxic thresholds.
- Target validation : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm specificity (e.g., CFTR modulation vs. off-target kinase inhibition).
- Comparative SAR : Synthesize analogs (e.g., replacing methanamine with carboxylic acid) to isolate structural contributors to activity.
- Meta-analysis : Apply statistical tools (e.g., two-tailed t-tests, ANOVA) to reconcile discrepancies in published IC₅₀ values .
Q. How can computational modeling guide the design of dispiro derivatives with enhanced neuroprotective properties?
- Methodological Answer :
- Molecular docking : Screen against targets like β-amyloid fibrils or tau proteins (PDB IDs: 2M4J, 5O3T) using AutoDock Vina.
- MD simulations : Assess stability of ligand-receptor complexes (50–100 ns trajectories) in GROMACS.
- QSAR models : Train on datasets linking logP, polar surface area, and sp³-hybridized carbons to blood-brain barrier permeability .
Q. What are the challenges in scaling up dispiro compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Key challenges : Low yields in cyclopropanation steps (<40%), epimerization during amine functionalization.
- Solutions :
- Flow chemistry : Improves heat/mass transfer in exothermic reactions.
- Enantioselective catalysis : Use chiral ligands (e.g., BINAP) to control spiro center configuration.
- Process analytical technology (PAT) : Monitor intermediates in real-time via Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
